N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloropyridine ring and a methylphenoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of 5-chloropyridin-2-ylamine: This can be achieved by the chlorination of pyridine followed by amination.
Preparation of 2-(2-methylphenoxy)butanoic acid: This involves the reaction of 2-methylphenol with butanoic acid under acidic conditions.
Amidation Reaction: The final step involves the reaction of 5-chloropyridin-2-ylamine with 2-(2-methylphenoxy)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)acetamide
- N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)propionamide
- N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)pentanamide
Uniqueness
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide is unique due to its specific combination of a chloropyridine ring and a methylphenoxy group attached to a butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-3-13(21-14-7-5-4-6-11(14)2)16(20)19-15-9-8-12(17)10-18-15/h4-10,13H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVDFDGPBCXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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